molecular formula C22H22N6O3 B2611449 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1396893-16-5

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Katalognummer B2611449
CAS-Nummer: 1396893-16-5
Molekulargewicht: 418.457
InChI-Schlüssel: SGWPOXGAUSBWRK-XVNBXDOJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H22N6O3 and its molecular weight is 418.457. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

Research on azole-containing piperazine derivatives has highlighted their potential in addressing antimicrobial and antifungal challenges. Studies have demonstrated that these compounds exhibit moderate to significant antibacterial and antifungal activities in vitro. For instance, specific derivatives have shown remarkable and broad-spectrum antimicrobial efficacy against tested strains, comparing favorably with standard drugs such as chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010). This research indicates the potential of such compounds in developing new treatments for bacterial and fungal infections.

Anticancer Properties

Another area of interest is the investigation of nitroimidazole derivatives for their anticancer activity. Imidazole derivatives have been synthesized and assessed for their antiproliferative inhibition potency against various human cancer cell lines. Compounds in this category have been found to exhibit potent anticancer properties on specific cell lines, indicating their potential application in cancer therapy (Al-Soud et al., 2021). The study showcases the role of such compounds in exploring new avenues for cancer treatment.

Enzyme Inhibition for Disease Treatment

Compounds with benzimidazole, piperazine, and nitroimidazole components have been explored for their ability to inhibit specific enzymes, offering therapeutic potential for diseases involving enzyme overexpression. For example, acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) inhibitors have been identified for their selectivity and potential in treating diseases related to ACAT-1 overexpression, offering insights into the development of treatments for conditions such as atherosclerosis and Alzheimer's disease (Shibuya et al., 2018).

Synthesis and Characterization

The synthesis and characterization of compounds bearing piperazine and imidazole groups have been extensively studied, revealing diverse chemical properties and biological activities. These studies contribute to the understanding of the structural basis for the activity of these compounds and facilitate the development of new chemicals with potential applications in various fields of scientific research (Ahmed et al., 2017).

Eigenschaften

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-16-23-8-9-28(16)21-6-5-20(24-25-21)26-10-12-27(13-11-26)22(29)7-3-17-2-4-18-19(14-17)31-15-30-18/h2-9,14H,10-13,15H2,1H3/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWPOXGAUSBWRK-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.